Cas no 1220038-51-6 (2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol)

2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol 化学的及び物理的性質

名前と識別子

-

- 2-[4-(5-BROMO-3-METHYL-2-PYRIDINYL)-1-PIPERAZINYL]-1-ETHANOL

- 2-(4-(5-Bromo-3-methylpyridin-2-yl)piperazin-1-yl)ethanol

- 2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol

- 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol

-

- インチ: 1S/C12H18BrN3O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3

- InChIKey: SILBJIYAGLAWAS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C)=C1)N1CCN(CCO)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- トポロジー分子極性表面積: 39.6

2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 052125-2.500g |

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol |

1220038-51-6 | 2.500g |

$720.00 | 2021-06-27 | ||

| Matrix Scientific | 052125-500mg |

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol |

1220038-51-6 | 500mg |

$237.00 | 2021-06-27 | ||

| Chemenu | CM307671-5g |

2-(4-(5-Bromo-3-methylpyridin-2-yl)piperazin-1-yl)ethanol |

1220038-51-6 | 95% | 5g |

$495 | 2022-09-30 | |

| TRC | B043260-125mg |

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol |

1220038-51-6 | 125mg |

$ 230.00 | 2022-06-07 | ||

| TRC | B043260-250mg |

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol |

1220038-51-6 | 250mg |

$ 375.00 | 2022-06-07 | ||

| Chemenu | CM307671-1g |

2-(4-(5-Bromo-3-methylpyridin-2-yl)piperazin-1-yl)ethanol |

1220038-51-6 | 95% | 1g |

$165 | 2022-09-30 |

2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol 関連文献

-

1. Back matter

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanolに関する追加情報

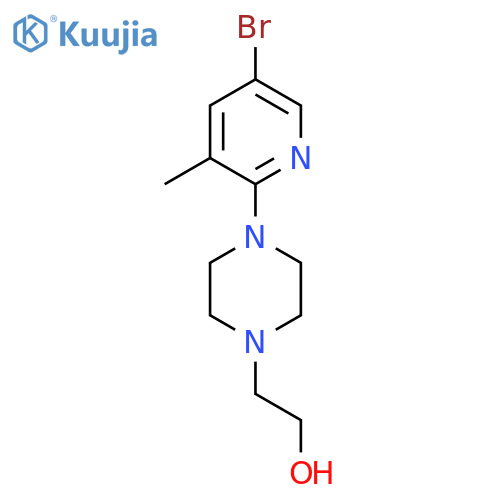

Introduction to 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol (CAS No: 1220038-51-6)

2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1220038-51-6, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a pyridine ring substituted with bromine and a methyl group, combined with a piperazine moiety, make it a valuable candidate for further investigation in drug discovery.

The compound's structure is characterized by a central ethanol group attached to a piperazine ring, which is further linked to a pyridine derivative. The presence of the bromine atom at the 5-position of the pyridine ring and the methyl group at the 3-position introduces specific electronic and steric properties that can influence its interactions with biological targets. These features make it an intriguing subject for studying its potential pharmacological effects.

In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and cardiovascular disorders. The piperazine moiety is particularly relevant in this context, as it is commonly found in drugs that interact with serotonin and dopamine receptors. This suggests that 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol may have applications in treating conditions such as depression, anxiety, and other central nervous system disorders.

Moreover, the pyridine derivative in this compound offers additional opportunities for customization and optimization. Pyridine-based compounds have been extensively studied for their role in various biological pathways, including inflammation and pain signaling. The brominated pyridine ring enhances the compound's lipophilicity, which can improve its ability to cross the blood-brain barrier, making it more effective for central nervous system applications.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. The specific arrangement of atoms in 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol allows researchers to fine-tune its properties to achieve desired biological effects. For instance, modifications to the position or type of substituents on the pyridine ring can significantly alter its binding affinity to target proteins. This flexibility makes it a versatile scaffold for developing new drugs.

The compound's potential extends beyond neurological applications. Preliminary research suggests that it may also have utility in treating inflammatory diseases. The combination of a piperazine ring and a brominated pyridine moiety could interfere with inflammatory pathways by modulating the activity of key enzymes and receptors. This dual functionality makes it an attractive candidate for multi-target drug development.

In vitro studies have begun to explore the pharmacological profile of 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol. Initial findings indicate that it exhibits moderate affinity for certain serotonin receptors, suggesting potential antidepressant activity. Additionally, its interaction with dopamine receptors has been observed, which could make it relevant for treating cognitive disorders such as Alzheimer's disease.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyridine core. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

The safety profile of 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol is still under investigation. However, preliminary toxicity studies suggest that it is well-tolerated at moderate doses. Further research is needed to assess its long-term safety and potential side effects before it can be considered for clinical use.

The development of new drugs is often hampered by issues related to drug metabolism and bioavailability. The structural features of this compound may offer advantages in this regard. The presence of both polar and non-polar regions enhances its solubility in both aqueous and lipid environments, which could improve its absorption and distribution within the body.

In conclusion, 2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol represents a promising lead compound for further pharmaceutical development. Its unique structural composition and demonstrated biological activity make it a valuable asset in the search for new therapeutic agents. As research continues, this compound holds the potential to contribute significantly to advancements in medicine.

1220038-51-6 (2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol) 関連製品

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)

- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)

- 59514-47-5(PHOSPHONIUM, OCTADECYLTRIPHENYL-)

- 2002-24-6(2-Aminoethan-1-ol hydrochloride)

- 35773-43-4(Disperse Yellow 232)